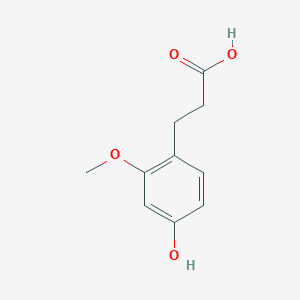

Ethyl 2-formylnicotinate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Ethyl 2-formylnicotinate has been used in the synthesis of various novel compounds. For instance, it was involved in the synthesis of hydroxy lamine derivatives leading to new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d] [1, 2]oxazin-5-one and its derivatives (Markova et al., 1970). Similarly, ethyl isonicotinate reacted with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems (Trofimov et al., 2012).

Catalytic Applications

This compound has been used in catalytic applications. For example, in the presence of sulfonic acid supported on polydopamine (PDA)-encapsulated Fe3O4 nanoparticles, it was involved in the formylation of amines and alcohols under solvent-free conditions (Taheri et al., 2017).

Polymer Synthesis

In polymer science, this compound has been employed in the synthesis of multifunctional polymers. One such example is the use of 2-[(1-Imidazolyl)formyloxy]ethyl methacrylate, a derivative of methacrylic acid, for homopolymerization and subsequent exchange reactions with alcohols and amines (Ranucci et al., 1999).

Coordination Chemistry

In coordination chemistry, this compound derivatives have been used to synthesize coordination polymers with copper iodide. These polymers displayed strong luminescence and electrical conductivity, highlighting the potential for electronic applications (Hassanein et al., 2015).

Peptide Synthesis

The use of this compound derivatives has also been reported in peptide synthesis. For instance, the 2-(4-Pyridyl)ethyl group, a derivative, has been used as a protecting group in the synthesis of DNA fragments via phosphoramidite intermediates (Hamamoto et al., 1989).

Direcciones Futuras

While the future directions for Ethyl 2-formylnicotinate are not explicitly mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . It is anticipated that this will stimulate researchers to design new strategies for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .

Mecanismo De Acción

Biochemical Pathways

It’s known that nicotine, a related compound, is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway)

Result of Action

It’s known that related compounds, such as etofylline nicotinate, cause vasodilation and relaxation of smooth muscle

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound. For instance, Ethyl 2-formylnicotinate should be stored in an inert atmosphere at 2-8°C for optimal stability .

Propiedades

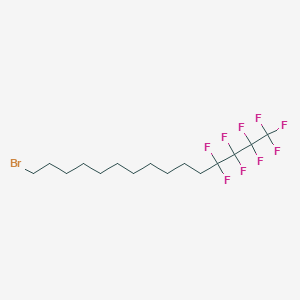

IUPAC Name |

ethyl 2-formylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTNTHAZMFWQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-11H-benzo[a]carbazole](/img/structure/B3040507.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B3040518.png)

![6-Fluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B3040519.png)

![5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3040526.png)